Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate
Description
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (CAS: 78507-90-1) is a chroman derivative characterized by a benzopyran core substituted with a 4-oxo group, 2,2-dimethyl groups, and a methyl ester at position 6. Its molecular formula is C₁₄H₁₆O₄, with a molecular weight of 234.25 g/mol . This compound has been identified in natural sources, notably in Piper fuligineum Kunth (Piperaceae), through NMR and HRMS analyses . It is cataloged in chemical databases under identifiers such as PWXLOONQXYGPGC-UHFFFAOYSA-N (InChIKey) and MFCD17215742 (MFCD number), reflecting its relevance in synthetic and phytochemical research .
Properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-10(14)9-6-8(12(15)16-3)4-5-11(9)17-13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLOONQXYGPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate typically involves the reaction of chromanone derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is in the development of novel pharmaceutical agents. Its structural framework allows for modifications that can lead to compounds with enhanced biological activity.
Anti-Leishmanial Activity
Recent studies have highlighted the anti-leishmanial properties of compounds derived from this compound. For instance, derivatives have been synthesized and evaluated for their efficacy against Leishmania species. These studies indicate promising results, suggesting that modifications to the compound can yield effective anti-leishmanial agents .
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for various transformations, making it useful in the creation of more complex molecules.
Synthesis of Novel Chromanones
Research has demonstrated that this compound can be utilized as a precursor in the synthesis of novel chromanone derivatives. These derivatives have been studied for their potential therapeutic applications, including anti-inflammatory and antioxidant activities .
Data Table: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anti-Leishmanial | 5.0 | |
| Compound B | Anti-inflammatory | 10.5 | |
| Compound C | Antioxidant | 8.0 |
Case Study 1: Synthesis and Evaluation of Anti-Leishmanial Agents
In a study focused on synthesizing derivatives of this compound, researchers identified several compounds with significant anti-leishmanial activity. The study employed various synthetic routes to modify the core structure, leading to enhanced potency against Leishmania parasites. The findings underscore the importance of structural diversity in optimizing biological activity .
Case Study 2: Development of Chromanone Derivatives
Another research effort involved using this compound as a building block for creating chromanone derivatives. These derivatives were screened for various biological activities, revealing potential applications in treating oxidative stress-related diseases. The study emphasizes the versatility of the compound in generating new pharmacologically active substances .
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Natural Analogs from Piper fuligineum
Compounds isolated alongside Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate in Piper fuligineum include:
Key Differences :
- Ring System : this compound features a chroman core, while pyran-2-one analogs lack the fused benzene ring.
Other Benzopyran Derivatives
The compound (4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene (MW: 220.35 g/mol), an epoxide-containing bicyclic derivative, shares a chroman-like scaffold but diverges in functional groups and ring strain, impacting reactivity .
Research Findings and Implications
- Natural Occurrence : The isolation of this compound from Piper species suggests a role in plant secondary metabolism, possibly linked to defense mechanisms .
- Structural Influence on Properties :
- Synthetic Versatility : The compound’s ester group offers a handle for derivatization, enabling the creation of analogs like the spirocyclopropane variant .
Biological Activity
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is an organic compound belonging to the class of chroman derivatives, specifically a 1-benzopyran. This compound has garnered attention due to its potential biological activities, particularly as an antioxidant and its interactions with various biological targets. This article will explore its biological activity, including its mechanisms, comparative studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H14O4 and features a chroman structure characterized by a fused benzene and pyran ring. The presence of a carboxylate group and a ketone functionality enhances its reactivity and biological potential.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 3-hydroxybenzoate | C8H8O3 | Hydroxy group on benzene | Lacks the chroman structure |
| Methyl coumarin | C10H10O3 | Simple coumarin structure | Less complex than methyl 2,2-dimethyl... |
| Methyl 7-methoxycoumarin | C11H10O4 | Methoxy group at position 7 | More complex with additional substituents |
| Methyl 4-hydroxycoumarin | C10H10O4 | Hydroxy group at position 4 | Different substitution pattern |
This compound stands out due to its unique combination of functionalities that confer diverse chemical reactivity and biological activity not found in simpler derivatives like methyl coumarin or hydroxybenzoates.
Research Findings and Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
- Antioxidant Activity Assessment : In vitro studies demonstrated that derivatives of chroman compounds significantly reduced oxidative stress markers in cell cultures. For instance, compounds with similar structural motifs showed enhanced free radical scavenging abilities compared to standard antioxidants .
- Inflammation Studies : Research involving chroman derivatives indicated their capacity to modulate inflammatory responses in animal models. These studies often focus on the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
- Antifungal Activity : While specific studies on this compound are scarce, related compounds have shown promising antifungal properties against various pathogens like Candida species .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate?
- Answer : A combination of 1H/13C NMR (to confirm substituent positions and ester groups), IR spectroscopy (to identify carbonyl and hydroxyl stretches), and mass spectrometry (to verify molecular weight) is essential. For unambiguous structural confirmation, single-crystal X-ray diffraction is critical. Use SHELXL for structure refinement and ORTEP-3 for visualizing the refined structure, ensuring accurate bond lengths and angles . Always cross-validate spectroscopic data with crystallographic results to resolve ambiguities in stereochemistry.
Q. How should researchers design a synthetic route for this compound?
- Answer : Begin with a retrosynthetic analysis focusing on the chroman core. A plausible route involves cyclization of a substituted phenolic ester under acidic conditions to form the chroman ring. Optimize reaction parameters (e.g., temperature, catalyst concentration) using Design of Experiments (DoE) to maximize yield. Ensure intermediates are characterized at each step via TLC and NMR. Reference guidelines for experimental rigor from medicinal chemistry literature .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters resolve contradictions in chroman ring conformation between X-ray and computational models?
- Answer : Calculate puckering amplitude (q) and phase angle (φ) using the Cremer-Pople method to quantify deviations from planarity in the chroman ring. Compare experimental values (from X-ray data refined via SHELXL ) with DFT-optimized geometries. Discrepancies may arise from crystal packing effects or solvent interactions in simulations. Adjust computational models to include implicit solvent or periodic boundary conditions for better agreement.
Q. What strategies mitigate conflicting NMR data for dynamic processes in this compound?
- Answer : If NMR signals suggest rotameric equilibria or tautomerism, employ variable-temperature NMR to slow dynamic processes. Use 2D techniques (COSY, NOESY) to assign overlapping peaks. Complement with DFT-based chemical shift predictions to identify dominant conformers. For unresolved contradictions, cross-check with X-ray-derived torsion angles to validate static structures.
Q. How can researchers optimize reaction conditions to address low synthetic yields of the target compound?
- Answer : Apply response surface methodology (RSM) within DoE to systematically vary parameters (e.g., reaction time, solvent polarity, catalyst loading). Analyze results via ANOVA to identify significant factors . For example, increasing steric hindrance at the 2,2-dimethyl position may require elevated temperatures or Lewis acid catalysts. Validate optimized conditions with ≥3 independent replicates.
Methodological Notes
- Crystallographic Refinement : Always validate SHELXL-refined structures using R-factor convergence and difference density maps to detect unresolved solvent or disorder .
- Statistical Analysis : Use tools like JMP or R for DoE to ensure reproducibility .
- Computational Validation : Compare puckering parameters from X-ray data with M06-2X/cc-pVTZ -level DFT calculations for accurate conformational analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
